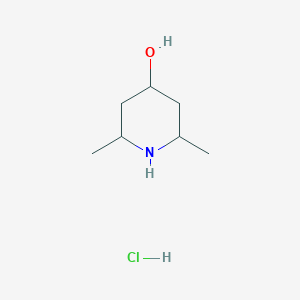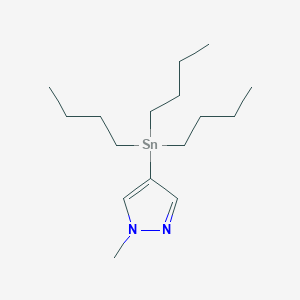
2,6-ジメチル-4-ピペリジノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, with the hydrochloride salt form enhancing its solubility in water. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as intermediates in organic synthesis .
科学的研究の応用
2,6-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Piperidine derivatives, including 2,6-Dimethylpiperidin-4-ol hydrochloride, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
作用機序
Target of Action
It is known that this compound is a crucial intermediate in the synthesis of hindered amine light stabilizers . Hindered amine light stabilizers are used commonly in plastics, fibers, coatings, and rubbers .
Mode of Action
It is known that this compound is used as a reagent in the continuous process of catalytic hydrogenation of triacetoneamine (taa) to 2,2,6,6-tetramethyl-4-piperidinol (tmp), both of which are indispensable raw materials of hindered amine light stabilizers .
Biochemical Pathways
It is known that this compound is involved in the synthesis of hindered amine light stabilizers .
Result of Action
It is known that this compound is a crucial intermediate in the synthesis of hindered amine light stabilizers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride typically involves the hydrogenation of 2,6-dimethyl-4-piperidone. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting 2,6-Dimethyl-4-piperidinol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of 2,6-Dimethylpiperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of fixed-bed reactors and optimized reaction conditions to ensure high purity and consistent production .
化学反応の分析
Types of Reactions
2,6-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 2,6-dimethyl-4-piperidone, while reduction can produce various substituted piperidines .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: Another piperidine derivative with four methyl groups at the 2 and 6 positions.
2,6-Dimethylpiperidine: Lacks the hydroxyl group at the 4 position.
4-Hydroxy-2,6-dimethylpiperidine: Similar structure but without the hydrochloride salt form
Uniqueness
2,6-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various chemical and biological applications .
特性
IUPAC Name |
2,6-dimethylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHNPOPPHLAHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625661 |
Source


|
| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179175-18-9 |
Source


|
| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)






![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)



![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)


